2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
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Description
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN4O3 with a molecular weight of approximately 422.87 g/mol. The structure includes a chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H19ClN4O3 |
Molecular Weight | 422.87 g/mol |
CAS Number | 941939-15-7 |
The presence of the pyrazolo[1,5-a]pyrazine ring system suggests that this compound may act as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways; thus, their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions .
Anticancer Activity
Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth. The potential for This compound to exhibit similar activities warrants further investigation.
Antimicrobial Properties
The amide and chlorophenyl groups present in the compound may contribute to antimicrobial activity. Preliminary studies suggest that related compounds exhibit activity against various bacteria and fungi. However, specific studies on this compound's antimicrobial efficacy are still required to establish its potential in this area.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazolo compounds:
- Kinase Inhibition : A study demonstrated that pyrazolo[1,5-a]pyrazines could effectively inhibit several kinases involved in cancer signaling pathways. This suggests that our compound may also possess similar inhibitory properties.
- Antimicrobial Testing : Research into structurally similar compounds has shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Future studies should focus on testing this specific compound against a panel of microbial strains to assess its potential as an antimicrobial agent .
- In Vivo Studies : While in vitro studies provide initial insights into biological activity, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
Properties
CAS No. |
941876-98-8 |
---|---|
Molecular Formula |
C22H19ClN4O2 |
Molecular Weight |
406.87 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28) |
InChI Key |
LWANEKUYRMVCNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.